what is the mechanism of action of bio-THZ1
what is the mechanism of action of bio-THZ1
An In-depth Technical Guide on the Core Mechanism of Action of bio-THZ1
Audience: Researchers, scientists, and drug development professionals.
Introduction
bio-THZ1 is a biotinylated chemical probe derived from THZ1, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] The addition of a biotin moiety enables the use of bio-THZ1 for affinity purification-based applications, such as target identification and engagement validation.[1][3] This guide provides a detailed overview of the mechanism of action of bio-THZ1, focusing on its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Covalent Inhibition of CDK7
The primary mechanism of action of bio-THZ1 is the irreversible inhibition of CDK7, a key regulator of both transcription and cell cycle progression.[3][4][5]
2.1. Covalent Bonding to a Non-Catalytic Cysteine: Unlike many kinase inhibitors that target the ATP-binding pocket, THZ1, and by extension bio-THZ1, features an acrylamide moiety that forms a covalent bond with a specific cysteine residue on CDK7.[6] Through mass spectrometry analysis, this residue has been identified as Cysteine 312 (C312), which is located in a C-terminal extension of CDK7 that traverses the ATP cleft, outside of the canonical kinase domain.[1] This covalent interaction leads to the irreversible inactivation of CDK7's kinase activity. The irreversible nature of this binding has been demonstrated by the time-dependent inhibition of CDK7 by THZ1.[1]
2.2. High Potency and Selectivity: THZ1 exhibits high potency towards CDK7, with a reported dissociation constant (Kd) of 3.2 nM.[7] While THZ1 is highly selective for CDK7, it has been shown to have some off-target activity against CDK12 and CDK13, as it can also covalently modify a cysteine residue in a similar position in these kinases.[3] However, the inhibition of CDK7 is the primary driver of its anti-proliferative and transcriptional effects. Kinome-wide profiling has shown that while other kinases can be inhibited by THZ1 at higher concentrations, only CDK7 displays time-dependent inhibition, which is characteristic of covalent binding.[6][7]
Downstream Signaling Consequences of CDK7 Inhibition
The inhibition of CDK7 by bio-THZ1 perturbs two major cellular processes: transcription and cell cycle control.
3.1. Transcriptional Repression: CDK7 is a component of the general transcription factor TFIIH. In this complex, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII) at Serine 5 (Ser5), Serine 7 (Ser7), and to a lesser extent, Serine 2 (Ser2).[4][8][9] This phosphorylation is critical for the initiation and elongation phases of transcription.
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Inhibition of RNAPII CTD Phosphorylation: Treatment of cells with THZ1 leads to a dose-dependent decrease in the phosphorylation of RNAPII CTD at Ser5, Ser7, and Ser2.[4][8][9][10] This inhibition of RNAPII phosphorylation is a key molecular indicator of CDK7 target engagement by THZ1 in cells.[7]
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Suppression of Super-Enhancer-Driven Transcription: THZ1 has been shown to preferentially suppress the transcription of genes associated with super-enhancers, which are large clusters of enhancers that drive the expression of key oncogenes and cell identity genes.[3] This leads to the potent downregulation of critical cancer drivers like MYC.[5][8]
3.2. Cell Cycle Arrest: CDK7 also functions as the catalytic subunit of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[4][8]
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Inhibition of CAK Activity: By inhibiting CDK7, THZ1 prevents the T-loop phosphorylation and subsequent activation of cell cycle CDKs.[1] This leads to a disruption of cell cycle progression, often resulting in a G1/S or G2/M phase arrest, depending on the cellular context.[4][8][11]
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Induction of Apoptosis: The combined effect of transcriptional repression and cell cycle arrest ultimately leads to the induction of apoptosis in cancer cells.[4][5][11] This is often observed through the cleavage of PARP and caspases 3 and 7.[4][11]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of THZ1 and bio-THZ1.
| Compound | Target | Assay Type | Value | Reference |
| THZ1 | CDK7 | LanthaScreen Eu Kinase Binding Assay | Kd = 3.2 nM | [7] |
| THZ1 | PKN3 | In vitro kinase assay | IC50 = 72 nM | [12] |
| THZ1-R (non-covalent analog) | PKN3 | In vitro kinase assay | >50-fold less potent than THZ1 | [12] |
| Cell Line | Compound | Assay Type | Value | Reference |
| NALM6 (B-ALL) | THZ1 | CellTiter-Glo™ Luminescent Cell Viability Assay (72h) | IC50 = 101.2 nM | [8] |
| REH (B-ALL) | THZ1 | CellTiter-Glo™ Luminescent Cell Viability Assay (72h) | IC50 = 26.26 nM | [8] |
| Jurkat (T-ALL) | THZ1 | Cell Proliferation Assay (72h) | IC50 < 200 nM | [4] |
| Loucy (T-ALL) | THZ1 | Cell Proliferation Assay (72h) | IC50 < 200 nM | [4] |
| Murine SCLC | THZ1 | Cell Proliferation Assay | IC50 = 75-100 nM | [4] |
| Murine NSCLC | THZ1 | Cell Proliferation Assay | IC50 ≈ 750 nM | [4] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of bio-THZ1 are provided below.
5.1. Chemical Pulldown Assay with bio-THZ1
This assay is used to identify the protein targets of THZ1.
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Cell Lysate Preparation:
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Culture cells to the desired density and treat with either vehicle (DMSO) or a competing concentration of non-biotinylated THZ1 for a specified time.
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Harvest cells, wash with ice-cold PBS, and lyse in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Clarify the lysate by centrifugation to remove cellular debris.
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-
bio-THZ1 Incubation and Pulldown:
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Incubate the cleared cell lysates with bio-THZ1 for 2-4 hours at 4°C with gentle rotation.
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Add streptavidin-conjugated magnetic beads (e.g., Dynabeads) to the lysate and incubate for another 1-2 hours at 4°C to capture the bio-THZ1-protein complexes.
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Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
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-
Elution and Analysis:
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Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
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Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an antibody against the target of interest (e.g., CDK7) or by mass spectrometry for unbiased target identification.
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5.2. In Vitro Kinase Assay
This assay measures the direct inhibitory effect of THZ1 on CDK7 kinase activity.
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Reaction Setup:
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Prepare a reaction mixture containing recombinant CDK7/Cyclin H/MAT1 complex, a suitable substrate (e.g., a peptide corresponding to the RNAPII CTD), and kinase assay buffer.
-
Add increasing concentrations of THZ1 or vehicle (DMSO) to the reaction mixture.
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To assess time-dependent inhibition, pre-incubate the enzyme with the inhibitor for varying durations before adding ATP.
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-
Kinase Reaction:
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Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
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Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
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Detection:
-
Stop the reaction and spot the reaction mixture onto a phosphocellulose membrane.
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Wash the membrane to remove unincorporated [γ-³²P]ATP.
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Quantify the incorporated radioactivity using a scintillation counter or autoradiography to determine the kinase activity. Alternatively, use a non-radioactive method such as an antibody-based detection of the phosphorylated substrate.
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5.3. Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement of THZ1 with CDK7 in intact cells.
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Cell Treatment and Heating:
-
Treat intact cells with THZ1 or vehicle (DMSO) for a specific duration.
-
Harvest the cells, wash, and resuspend in a suitable buffer.
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Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short period (e.g., 3 minutes).
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-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
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Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Collect the supernatant and determine the concentration of the target protein (CDK7) in the soluble fraction using Western blotting or other protein quantification methods.
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-
Data Analysis:
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Plot the amount of soluble CDK7 as a function of temperature.
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Binding of THZ1 to CDK7 is expected to stabilize the protein, resulting in a shift of the melting curve to a higher temperature compared to the vehicle-treated control.
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Visualizations
6.1. Signaling Pathway of THZ1 Action
Caption: Signaling pathway of THZ1 action.
6.2. Experimental Workflow for bio-THZ1 Pulldown
Caption: Experimental workflow for bio-THZ1 pulldown.
6.3. Logical Relationship of CETSA
Caption: Logical relationship of CETSA for target engagement.
References
- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]
- 8. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]
- 9. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
